L-Glutaminyl-L-cysteinyl-L-alanyl-L-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Glutaminyl-L-cysteinyl-L-alanyl-L-lysine is a tetrapeptide composed of four amino acids: L-glutamine, L-cysteine, L-alanine, and L-lysine. This compound is of interest due to its potential biological activities and applications in various fields, including biochemistry and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-L-cysteinyl-L-alanyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first amino acid, L-glutamine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-cysteine, is coupled to the deprotected amine group using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated for L-alanine and L-lysine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli, which then produces the peptide.
Chemical Reactions Analysis
Types of Reactions
L-Glutaminyl-L-cysteinyl-L-alanyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The amine and carboxyl groups can participate in substitution reactions to form amides and esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize thiol groups.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.
Substitution: Carbodiimides like DIC and HOBt are commonly used for amide bond formation.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of modified peptides with new functional groups.
Scientific Research Applications
L-Glutaminyl-L-cysteinyl-L-alanyl-L-lysine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and stability.
Medicine: Investigated for its potential antioxidant properties due to the presence of L-cysteine.
Chemistry: Utilized in the synthesis of peptide-based materials and as a building block for more complex molecules.
Industry: Employed in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of L-Glutaminyl-L-cysteinyl-L-alanyl-L-lysine involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The thiol group in L-cysteine can scavenge reactive oxygen species, protecting cells from oxidative damage.
Protein Interactions: The peptide can interact with other proteins, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
L-Glutaminyl-L-cysteinyl-glycine (Glutathione): A tripeptide with similar antioxidant properties.
L-Alanyl-L-glutamine: A dipeptide used in nutritional supplements and medical applications.
Properties
CAS No. |
210832-64-7 |
---|---|
Molecular Formula |
C17H32N6O6S |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C17H32N6O6S/c1-9(14(25)22-11(17(28)29)4-2-3-7-18)21-16(27)12(8-30)23-15(26)10(19)5-6-13(20)24/h9-12,30H,2-8,18-19H2,1H3,(H2,20,24)(H,21,27)(H,22,25)(H,23,26)(H,28,29)/t9-,10-,11-,12-/m0/s1 |
InChI Key |
BAYOYDXUFHYYLD-BJDJZHNGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)N)N |
Canonical SMILES |
CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CS)NC(=O)C(CCC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.